Methyl 4-chloro-2-methylbut-2-enoate
Overview
Description
Methyl 4-chloro-2-methylbut-2-enoate is an organic compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol . It is an α,β-unsaturated ester, characterized by the presence of a chlorine atom and a methyl group attached to a butenoate backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methylbut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-methylbut-2-en-1-ol with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylbut-2-enoate involves its reactivity as an α,β-unsaturated ester. The compound can undergo nucleophilic addition reactions at the double bond, leading to the formation of various adducts. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .
Comparison with Similar Compounds
Methyl 4-chloro-2-methylbut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-chloro-2-methylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-chlorobut-2-enoate: Lacks the methyl group on the butenoate backbone.
Methyl 2-chlorobut-3-enoate: Chlorine atom is positioned differently on the carbon chain.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Properties
IUPAC Name |
methyl 4-chloro-2-methylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZAWBBRKABPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00853230 | |
Record name | Methyl 4-chloro-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56905-07-8 | |
Record name | Methyl 4-chloro-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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